molecular formula C15H13NO B077501 1,4-Diphenyl-2-azetidinone CAS No. 13474-22-1

1,4-Diphenyl-2-azetidinone

Cat. No. B077501
CAS RN: 13474-22-1
M. Wt: 223.27 g/mol
InChI Key: HZVHFGGPXITZGN-UHFFFAOYSA-N
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Description

1,4-Diphenyl-2-azetidinone is a saturated form of nitrogen-containing cyclobutane with a carbonyl group . It has a molecular formula of C15H13NO and a molecular weight of 223.274 g/mol .


Synthesis Analysis

The synthesis of 1,4-Diphenyl-2-azetidinone involves the use of novel oxime intermediates . In one study, new azetidinone derivatives containing a sulfa drug moiety were prepared by cyclocondensation of the Schiff bases derived from sulfa drugs with chloroacetyl chloride in the presence of triethylamine . Another study reported the multistep synthesis of novel 2- (4-benzoyl-2-methyl-phenoxy)-N- (3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues .


Molecular Structure Analysis

The molecular structure of 1,4-Diphenyl-2-azetidinone consists of a four-membered azetidinone ring with two phenyl groups attached at the 1 and 4 positions .


Chemical Reactions Analysis

The process for the synthesis of 1,4-Diphenyl-2-azetidinone involves the use of novel oxime intermediates. The resulting alcohol is then subjected to a final deprotection of the phenolic group to yield the 1,4-diphenylazetidinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Diphenyl-2-azetidinone include a molecular formula of C15H13NO and a molecular weight of 223.274 g/mol .

Scientific Research Applications

  • Crystal Packing in β-Lactams : Research on 4-phenyl sulfonyl 2-azetidinone and its derivatives showed variations in crystal packing influenced by hydrogen bonding and hydrophobic interactions, which could be important for molecular recognition in β-lactams (Basak et al., 2004).

  • Cytotoxic Activity : Certain 2-azetidinone derivatives displayed cytotoxicity against tumor cell lines, suggesting their potential use in cancer treatment (Maia et al., 2009).

  • Stereoselective Synthesis : The stereoselective synthesis of 3-(1-hydroxyethyl)-2-azetidinones from 3-hydroxybutyrates has been explored, which is significant for producing specific pharmaceutical compounds (Georg, 1984).

  • Antimicrobial and Antifungal Activities : 2-Azetidinone derivatives have been reported for their antimicrobial and antifungal activities, highlighting their potential in developing new therapeutic agents (Mehta et al., 2010).

  • Electrooxidative N-Halogenation : Electrooxidative N-halogenation of 2-azetidinone derivatives has been studied, offering insights into new chemical synthesis pathways (Tanaka et al., 2006).

  • Synthesis of N-Substituted Azetidinones : The synthesis of N-substituted azetidinones has been explored for their unique reactivity and potential applications in pharmaceutical chemistry (Singh & Mehrotra, 1982).

  • N-Benzyl-3,4-diphenyl-2-azetidinone Structural Investigation : The crystal structure of N-Benzyl-3,4-diphenyl-2-azetidinone has been studied, providing valuable data for the development of new compounds with similar structures (Mousser et al., 1996).

  • QSAR Study of Azetidinones Derived from Dapsone : A quantitative activity structure relationship (QSAR) study of Azetidinones derived from dapsone was conducted, offering insights into their antibacterial activities (N’dri et al., 2017).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation when handling 1,4-Diphenyl-2-azetidinone .

properties

IUPAC Name

1,4-diphenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-11-14(12-7-3-1-4-8-12)16(15)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVHFGGPXITZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diphenyl-2-azetidinone

CAS RN

13474-22-1
Record name 2-Azetidinone, 1,4-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC54595
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
D Johnson, H Suschitzky - Tetrahedron Letters, 1974 - Elsevier
The isomerisation of 1, 4-diarvl-2-azetidinones in cold concentrated sulohuric acid to qive the correspondinq 3, 4-dihydro-4-arylquinolin-2 (1H)-ones (ea la+ 2a) was first reported hy …
Number of citations: 6 www.sciencedirect.com
IL Knunyants, NP Gambaryan - Bulletin of the Academy of Sciences of the …, 1957 - Springer
It was shown that, in presence of concentrated sulfuric acid, 4-phenyl-2-azetidinones are isomerized into 4-phenylhydrocarbostyrils. 2. Under the action of concentrated sulfuric acid, …
Number of citations: 1 link.springer.com
GI Georg - Tetrahedron letters, 1984 - Elsevier
Addition of dianions of 3-hydroxybutyrates to benzylideneaniline results in direct formation of trans S* -3-(l-hydroxyethyl)-1,4-diphenyl-2-azetidinone with 95% diastereoselectivity. …
Number of citations: 43 www.sciencedirect.com
RH Cox, SL Smith - The Journal of Physical Chemistry, 1967 - ACS Publications
Double irradiation (spin-tickling) experiments on the ABX portions of the nmr spectra from 1, 4-diphenyl-2-azetidinone, styrene carbonate, and the vinyl chloride Diels-Alder adduct of …
Number of citations: 12 pubs.acs.org
DJ Hart, DC Ha - Chemical Reviews, 1989 - ACS Publications
The first preparation of a/3-lactam was described in 1907 when Staudinger described the cycloaddition be-tween ketenes and imines. 1 During thenext four dec-ades several other …
Number of citations: 487 pubs.acs.org
KR Henery-Logan, JV Rodricks - Journal of the American …, 1963 - ACS Publications
In a series of papers describing the self-condensation products of unsaturated acids, Schinz1 treated the geranic acids (I) with acetic anhydride and sodium acetate and obtained …
Number of citations: 21 pubs.acs.org
E Leete - Journal of the American Chemical Society, 1963 - ACS Publications
In addition to the isopropylidene carbene adduct III, a mixture of isomeric Z-butyl ethers, lZ-butoxy-2-methylpropene-2 (IV) and 1-Z-butoxy-2-methylpro-pene-1 (V), was isolated. This …
Number of citations: 32 pubs.acs.org
M SAKAMOTO, K MIYAZAWA, Y ISHIHARA… - Chemical and …, 1974 - jstage.jst.go.jp
propoSed the structure of the addition reaction product of diphenylketene to N, N’-(dimethyl—ethanediylidene) dianiline (Ia) as the Diels~ A1der type, but our examination of the same …
Number of citations: 7 www.jstage.jst.go.jp
A Basak, SS Bag, PA Mazumdar… - Journal of Chemical …, 2004 - journals.sagepub.com
Single crystal X-ray structures of 4-phenyl sulfonyl 2-azetidinone 1, a 1:2 conglomerate of the corresponding 3-methyl (trans) and 3,3-dimethyl derivatives 2A and 2B/2C respectively …
Number of citations: 4 journals.sagepub.com
RK Mahajan, RK Puri, G Bhargava, MP Mahajan - Analytical letters, 2009 - Taylor & Francis
Polymeric membrane electrodes (PMEs) and coated graphite electrodes (CGEs) containing 1,3,4-trisubstituted-2-azetidinone derivatives as ion carriers are reported here for bismuth(III) …
Number of citations: 9 www.tandfonline.com

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